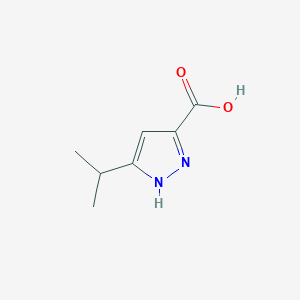

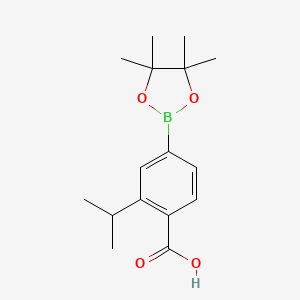

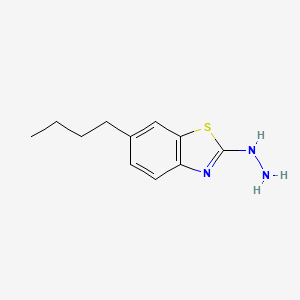

![molecular formula C11H11ClO3 B3164301 (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride CAS No. 890647-82-2](/img/structure/B3164301.png)

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride

Übersicht

Beschreibung

“(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It has been used in the synthesis of heterocyclic Schiff base ligands .

Synthesis Analysis

The compound has been synthesized by condensing 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement for structural elucidation .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H13NO2 . The InChI code for the compound is 1S/C10H13NO2/c11-7-8-2-3-9-10 (6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7,11H2 .Chemical Reactions Analysis

The compound has been used in the synthesis of heterocyclic Schiff base ligands . These ligands were then used to derive sixteen Co (II), Ni (II), Cu (II), and Zn (II) metal complexes .Physical and Chemical Properties Analysis

The compound is soluble in water and highly soluble in ethanol and acetone . Its molecular weight is 179.22 .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Properties

- Benzalkonium Chlorides (BACs) are chemicals noted for their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. The widespread use of BACs in commercial products could influence microbial resistance patterns, pointing to the importance of understanding chemical interactions in microbial communities (Pereira & Tagkopoulos, 2019).

Synthetic Chemistry and Drug Design

- Synthetic Approaches for Heterocycles : Research into the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines showcases the vast synthetic utility of certain core structures, which could be related to the synthesis pathways or the chemical behavior of "(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride" (Ibrahim, 2011).

Environmental and Health Impacts

- Degradation of Environmental Contaminants : Studies on the advanced oxidation processes (AOPs) for the degradation of contaminants like acetaminophen highlight the environmental and health impacts of chemical compounds. This research could provide a framework for understanding the degradation and potential environmental risks of similar compounds (Qutob et al., 2022).

Biomedical Applications

- Antipsychotic Activity : The investigation of compounds like JL13 for their potential atypical antipsychotic activity underscores the importance of chemical research in developing new therapeutic agents. This reflects on the broader spectrum of research into chemical compounds for biomedical applications (Bruhwyler et al., 1997).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that the compound is derived from the condensation of 3,4-dihydro-2h-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . This suggests that the compound might interact with its targets through the formation of Schiff base ligands .

Biochemical Pathways

It is known that the compound has been used in the synthesis of transition metal (ii) complexes, which have shown significant antioxidant, antimicrobial, and anti-inflammatory activities . This suggests that the compound might affect pathways related to oxidative stress, microbial growth, and inflammation .

Result of Action

It is known that the compound has been used in the synthesis of transition metal (ii) complexes, which have shown significant antioxidant, antimicrobial, and anti-inflammatory activities . This suggests that the compound might have potential therapeutic applications in conditions related to oxidative stress, microbial infections, and inflammation .

Action Environment

It is known that the compound is stable under inert atmosphere and at temperatures between 2-8°c . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as oxygen exposure and temperature .

Eigenschaften

IUPAC Name |

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c12-11(13)7-8-2-3-9-10(6-8)15-5-1-4-14-9/h2-3,6H,1,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGHJCAAKGYCSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)CC(=O)Cl)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid](/img/structure/B3164222.png)

![4-Propylbicyclo[2.2.2]octan-1-amine](/img/structure/B3164264.png)